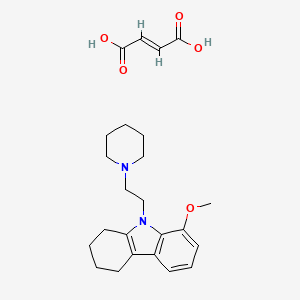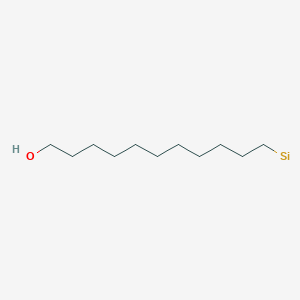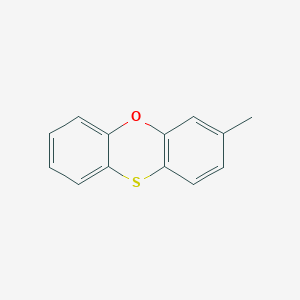
3-Methylphenoxathiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphenoxathiine is an organic compound belonging to the phenoxathiine family Phenoxathiines are heterocyclic compounds containing sulfur and oxygen atoms within a tricyclic structure The presence of a methyl group at the third position of the phenoxathiine ring system distinguishes this compound from other phenoxathiine derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenoxathiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylphenol with sulfur and oxygen sources in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the formation of the tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 3-Methylphenoxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-Methylphenoxathiine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methylphenoxathiine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Phenoxathiine: The parent compound without the methyl group.
2-Methylphenoxathiine: A similar compound with the methyl group at the second position.
4-Methylphenoxathiine: A similar compound with the methyl group at the fourth position.
Uniqueness: 3-Methylphenoxathiine is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to other methylphenoxathiine derivatives.
特性
CAS番号 |
46412-20-8 |
|---|---|
分子式 |
C13H10OS |
分子量 |
214.28 g/mol |
IUPAC名 |
3-methylphenoxathiine |
InChI |
InChI=1S/C13H10OS/c1-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)15-13/h2-8H,1H3 |
InChIキー |
KULZSEHSBJKPDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


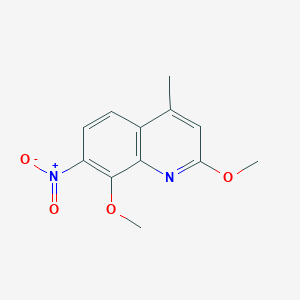
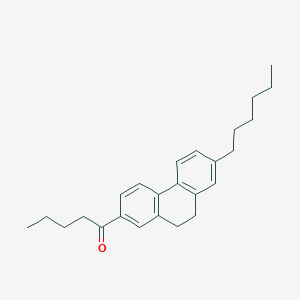
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)
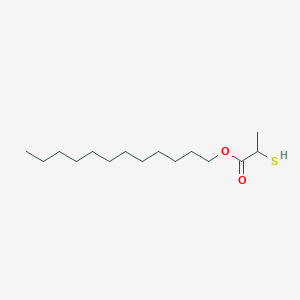
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
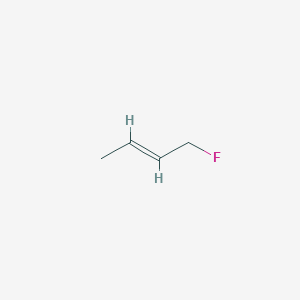
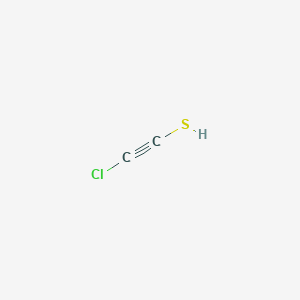
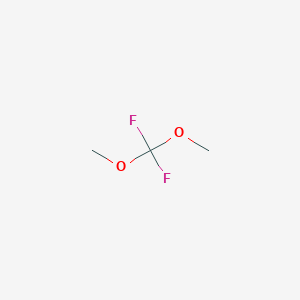
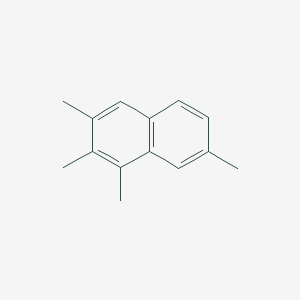
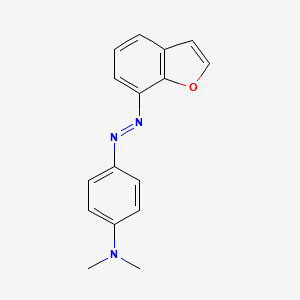
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
